molecular formula C17H20N2O B6641776 1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol

1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol

Cat. No. B6641776
M. Wt: 268.35 g/mol
InChI Key: WJHNWLBVUDDWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol inhibitor VIII binds to the ATP-binding site of 1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol, thereby inhibiting its activity. This, in turn, leads to the activation of various downstream signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways, which are involved in regulating cell growth, survival, and differentiation.
Biochemical and Physiological Effects
Studies have shown that 1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol inhibitor VIII has various biochemical and physiological effects. For instance, it has been shown to promote cell survival and proliferation in various cell types, including neural stem cells, cardiomyocytes, and pancreatic β-cells. It has also been shown to enhance the differentiation of neural progenitor cells into neurons and oligodendrocytes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol inhibitor VIII in lab experiments is its high potency and specificity towards 1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol. This makes it an ideal tool for studying the role of 1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol in various cellular processes. However, one of the limitations of using this compound is its potential off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for research on 1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol. For instance, further studies are needed to identify its potential therapeutic applications in various diseases, including neurodegenerative disorders, diabetes, and cancer. Additionally, more research is needed to understand its mechanism of action and identify potential off-target effects. Finally, the development of more potent and selective 1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol inhibitors may lead to the discovery of new therapeutic targets and treatments for various diseases.

Synthesis Methods

The synthesis of 1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol involves the reaction of 2,3-dihydroindene-1-carboxylic acid with 2-methyl-3-pyridylmethanamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction yields a white solid that can be purified through recrystallization or chromatography.

Scientific Research Applications

1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol has been extensively studied for its potential applications in various scientific fields. It has been identified as a potent inhibitor of glycogen synthase kinase-3 (1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

1-[[(2-methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-13-15(6-4-10-19-13)11-18-12-17(20)9-8-14-5-2-3-7-16(14)17/h2-7,10,18,20H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHNWLBVUDDWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CNCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol

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